molecular formula C13H13NO2 B10847608 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- CAS No. 463329-07-9

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)-

Cat. No.: B10847608
CAS No.: 463329-07-9
M. Wt: 215.25 g/mol
InChI Key: DBBYYRWVNDQECM-CDWOPPGASA-N
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Description

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is a synthetic organic compound with the molecular formula C13H13NO2. It is known for its unique structure, which includes a conjugated triene system and a hydroxamic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- typically involves the condensation of (2E,4E,6E)-7-phenylhepta-2,4,6-trienoic acid with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of histone deacetylase (HDAC), which is relevant in cancer research.

    Medicine: Explored for its anticancer properties due to its ability to inhibit HDAC.

Mechanism of Action

The mechanism of action of 2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- involves its interaction with molecular targets such as histone deacetylase (HDAC). By inhibiting HDAC, the compound can alter gene expression, leading to the suppression of cancer cell growth. The conjugated triene system and hydroxamic acid group play crucial roles in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • (2E,4E,6E)-7-Phenylhepta-2,4,6-trienoic acid
  • (2E,4E,6E)-7-Phenylhepta-2,4,6-trienehydroxamic acid

Uniqueness

2,4,6-Heptatrienamide, N-hydroxy-7-phenyl-, (2E,4E,6E)- is unique due to its combination of a conjugated triene system and a hydroxamic acid functional group. This structural feature imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds .

Properties

CAS No.

463329-07-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2E,4E,6E)-N-hydroxy-7-phenylhepta-2,4,6-trienamide

InChI

InChI=1S/C13H13NO2/c15-13(14-16)11-7-2-1-4-8-12-9-5-3-6-10-12/h1-11,16H,(H,14,15)/b2-1+,8-4+,11-7+

InChI Key

DBBYYRWVNDQECM-CDWOPPGASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C=C/C(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC=CC(=O)NO

Origin of Product

United States

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